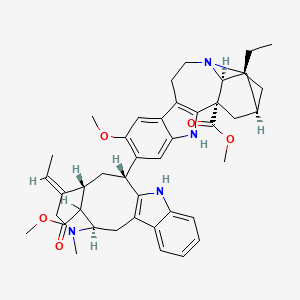
3-Hydroxyproline
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of 3-Hydroxyproline and its derivatives has been a subject of research, aiming at understanding its role in biological systems and potential applications. For instance, the synthesis of (hydroxyproline-proline-glycine)10 demonstrates the influence of hydroxyproline on the thermal stability of collagen-like triple helices (Inouye et al., 1982). Additionally, the synthesis of 3-fluoro-4-hydroxyprolines highlights the stereoselective recognition by the VHL E3 ubiquitin ligase, showing the intricate balance between modification and molecular recognition (Testa et al., 2018).
Molecular Structure Analysis
The molecular structure of this compound and its impact on the conformation of peptides and proteins has been explored through various analytical techniques, including X-ray crystallography, NMR spectroscopy, and computational modeling. The modification of proline by hydroxylation and fluorination affects its ring pucker and amide bond configuration, which in turn influences the molecular recognition and interaction with biological systems (Testa et al., 2018).
Chemical Reactions and Properties
Hydroxyproline undergoes various chemical reactions that are significant for its role in biological processes, such as the hydroxylation of proline during collagen synthesis. Studies have explored the mechanisms and intermediates involved in these reactions, providing insights into the biochemical pathways that regulate collagen formation and stability (Prockop et al., 1964).
Physical Properties Analysis
The physical properties of this compound, including its optical rotation and thermal stability, are critical for its function in the triple-helical structure of collagen. The presence of hydroxyproline decreases the melting temperature of the collagen triple helix, indicating its influence on the physical stability of collagen fibers (Inouye et al., 1982).
Chemical Properties Analysis
The chemical properties of this compound, such as its reactivity and interaction with other molecules, are fundamental to its biological roles. The modification of proline to hydroxyproline is crucial for collagen stability and has implications for the pathogenesis of various diseases. Elevated or decreased levels of hydroxyproline are associated with specific pathological conditions, making it a potential biochemical marker (Srivastava et al., 2016).
Applications De Recherche Scientifique
Rôle dans l'angiogenèse
La prolyl 3-hydroxylase 2 (P3H2) catalyse la formation post-traductionnelle de la 3-hydroxyproline sur les collagènes, principalement sur le type IV . Cette activité a été associée à l'angiogenèse, le processus de formation de nouveaux vaisseaux sanguins . La P3H2 est induite par le facteur de croissance endothélial vasculaire A (VEGF-A) dans les lignées cellulaires endothéliales humaines primaires . Il a été démontré que la P3H2, par son activité sur le collagène de type IV, est essentielle aux propriétés d'angiogenèse des cellules endothéliales .
Importance dans le tissu conjonctif
La this compound est très abondante dans le collagène, qui représente environ un tiers des protéines corporelles chez l'homme et les autres animaux . Elle joue un rôle structurel et physiologique dans le tissu conjonctif .
Propriétés antioxydantes
La trans-4-hydroxy-l-proline et la trans-3-hydroxy-l-proline peuvent toutes deux piéger les espèces réactives de l'oxygène . Cette propriété antioxydante est importante pour maintenir la santé cellulaire .
Rôle dans la signalisation cellulaire
La formation de résidus trans-4-hydroxy-l-proline dans les protéines kinases B et DYRK1A, l'activité du facteur d'élongation 2 eucaryote et le facteur de transcription inductible par l'hypoxie joue un rôle important dans la régulation de leur phosphorylation et de leur activation catalytique ainsi que de la signalisation cellulaire dans les cellules animales .
Importance nutritionnelle
Chez les animaux, la majeure partie de la trans-4-hydroxy-l-proline dérivée du collagène est catabolisée en glycine par la voie de la trans-4-hydroxy-l-proline oxydase, et la trans-3-hydroxy-l-proline est dégradée par la voie de la trans-3-hydroxy-l-proline déshydrogénase en ornithine et en glutamate . Cela permet de conserver la proline et l'arginine alimentaires et synthétisées de manière endogène .
Applications thérapeutiques potentielles
Compte tenu de son rôle dans l'angiogenèse et la signalisation cellulaire, la this compound pourrait être considérée comme une cible potentielle pour la thérapie anti-angiogenèse . De plus, la supplémentation en trans-4-hydroxy-l-proline ou ses petits peptides dans les régimes alimentaires à base de plantes peut atténuer le stress oxydatif, tout en augmentant la synthèse et l'accumulation de collagène dans l'organisme .
Mécanisme D'action
- When tissues like skin, bone, or cartilage are damaged, 3-Hydroxyproline is essential for repairing the affected area .
- By promoting proper collagen assembly, this compound ensures the integrity and strength of connective tissues .
- This compound is metabolized via the this compound epimerase pathway, which occurs in animal tissues, bacteria, archaea, and Trypanosoma .
Target of Action
Mode of Action
Biochemical Pathways
Pharmacokinetics
Safety and Hazards
Orientations Futures
Future research directions include quantifying interorgan metabolism of hydroxyproline in animals using isotope technologies and studying dietary, hormonal, and epigenetic regulation of OH-POX expression at transcriptional and translational levels . The specific nature of the Gly-3Hyp-4Hyp tripeptide and its potential for health promotion and disease treatment have also been highlighted .
Analyse Biochimique
Biochemical Properties
3-Hydroxyproline plays a crucial role in biochemical reactions, particularly in the stabilization of collagen. The hydroxylation of proline to form this compound is catalyzed by the enzyme prolyl hydroxylase. This modification enhances the thermal stability of collagen by promoting hydrogen bonding and maintaining the triple helical structure. This compound interacts with various biomolecules, including collagen and elastin, contributing to the mechanical strength and elasticity of connective tissues .
Cellular Effects
This compound influences several cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It is involved in the regulation of collagen synthesis and degradation, impacting the overall turnover of extracellular matrix components. The presence of this compound in collagen can affect cell adhesion, migration, and proliferation by interacting with cell surface receptors and signaling molecules . Additionally, it plays a role in the cellular response to oxidative stress by scavenging reactive oxygen species .
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. The hydroxylation of proline residues in collagen by prolyl hydroxylase is a critical step in collagen biosynthesis. This modification enhances the stability of the collagen triple helix by promoting hydrogen bonding and maintaining the structural integrity of the protein . The presence of this compound also influences the activity of enzymes involved in collagen degradation, such as matrix metalloproteinases, by modulating their binding affinity and catalytic activity .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can vary over time. The stability and degradation of this compound in collagen are influenced by factors such as temperature, pH, and enzymatic activity. Studies have shown that the hydroxylation of proline residues to form this compound is a dynamic process that can be regulated by cellular and environmental conditions . Long-term effects of this compound on cellular function have been observed in in vitro and in vivo studies, including changes in collagen synthesis, cell proliferation, and tissue remodeling .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. Studies have demonstrated that low to moderate doses of this compound can enhance collagen synthesis and improve tissue repair . High doses of this compound may lead to adverse effects, such as tissue fibrosis and impaired wound healing . Threshold effects have been observed, indicating that there is an optimal dosage range for the beneficial effects of this compound in animal models .
Metabolic Pathways
This compound is involved in several metabolic pathways, including the proline hydroxylation pathway and the collagen biosynthesis pathway. The hydroxylation of proline to form this compound is catalyzed by prolyl hydroxylase, which requires molecular oxygen and ascorbate as cofactors . This modification is essential for the stability and function of collagen. Additionally, this compound can be further metabolized to glycine and pyruvate through the action of specific enzymes, contributing to the overall metabolic flux and energy production in cells .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. In collagen-producing cells, this compound is synthesized in the endoplasmic reticulum and transported to the extracellular matrix, where it is incorporated into collagen fibers . The distribution of this compound in tissues is influenced by factors such as tissue type, developmental stage, and physiological conditions . The accumulation of this compound in collagen-rich tissues, such as skin, tendons, and bones, contributes to their mechanical properties and structural integrity .
Subcellular Localization
This compound is primarily localized in the extracellular matrix, where it is incorporated into collagen fibers. The hydroxylation of proline residues to form this compound occurs in the endoplasmic reticulum, followed by the transport of hydroxylated collagen to the Golgi apparatus for further processing and secretion . The subcellular localization of this compound is essential for its function in collagen biosynthesis and stabilization. Post-translational modifications, such as hydroxylation and glycosylation, play a crucial role in directing this compound to specific compartments and organelles within the cell .
Propriétés
IUPAC Name |
(2S)-3-hydroxypyrrolidine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9NO3/c7-3-1-2-6-4(3)5(8)9/h3-4,6-7H,1-2H2,(H,8,9)/t3?,4-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJBUEDPLEOHJGE-BKLSDQPFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC(C1O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN[C@@H](C1O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20276427 | |
| Record name | 3-Hydroxyproline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20276427 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
131.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
567-36-2, 14916-76-8 | |
| Record name | 3-Hydroxyproline | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000567362 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-Hydroxyproline | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014916768 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-Hydroxyproline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20276427 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is 3-hydroxyproline (3Hyp) and how does it differ from 4-hydroxyproline (4Hyp)?
A: Both this compound and 4-hydroxyproline are non-standard amino acids formed by the post-translational hydroxylation of proline residues in collagen. While 4Hyp is crucial for collagen triple helix stability and abundant in most collagen types, 3Hyp is much rarer. []
Q2: Where is 3Hyp typically found?
A: 3Hyp is found in various collagen types but is especially prominent in tendon type I collagen and basement membrane collagen IV. [, , ]
Q3: What is the role of 3Hyp in collagen?
A: Although the precise function of 3Hyp remains unclear, research suggests a role in the ordered self-assembly of collagen supramolecular structures. Its presence in specific locations and sequence motifs across different collagen types, often with D-periodic spacing, supports this hypothesis. []
Q4: How does 3Hyp contribute to tendon development?
A: Studies show significant increases in 3Hyp at specific sites in tendon type I collagen during early development, suggesting a role in fibril diameter regulation. [] This increase appears correlated with tissue development rather than aging. []
Q5: Which enzymes are involved in 3Hyp formation?
A: Prolyl 3-hydroxylases (P3Hs) catalyze the formation of 3Hyp. Three isoenzymes exist: P3H1, P3H2, and P3H3. []
Q6: What is the role of P3H1 in 3Hyp formation?
A: P3H1 is responsible for the 3Hyp modification at Pro986 in collagen I α1(I) chains. This enzyme requires the coenzyme cartilage-associated protein (CRTAP) for activity. [, ]
Q7: How is P3H2 different from P3H1 in terms of substrate specificity?
A: While P3H1 primarily hydroxylates collagen I, P3H2 appears to favor collagen IV as a substrate. [] P3H2 is highly expressed in tissues rich in basement membranes, further supporting its role in collagen IV modification. []
Q8: How is 3Hyp formation related to human diseases?
A: Mutations in genes encoding P3H1 complex components, including CRTAP and P3H1 itself, can lead to recessive osteogenesis imperfecta (brittle bone disease). [, ] This highlights the importance of 3Hyp, even at a single site, for proper bone development.
Q9: How is 3Hyp related to myopia?
A: Mutations in LEPREL1, the gene encoding P3H2, have been linked to severe nonsyndromic myopia. [] Studies using P3h2-null mice demonstrate significantly reduced 3-hydroxylation in both type I and IV collagens from eye tissues, particularly sclera. [] This suggests that altered collagen prolyl 3-hydroxylation, particularly in sclera, contributes to myopia development.
Q10: Does 3Hyp play a role in cancer?
A: Research suggests a potential role for 3Hyp in cancer, particularly in the context of basement membrane degradation during cancer invasion. Urinary this compound levels have been investigated as a potential marker for cancer screening. [, ]
Q11: What is the molecular formula and weight of 3Hyp?
A11: The molecular formula of this compound is C5H9NO3 and its molecular weight is 131.13 g/mol.
Q12: Are there spectroscopic methods to analyze 3Hyp?
A: Yes, techniques like mass spectrometry and infrared ion spectroscopy can be employed to identify and differentiate 3Hyp isomers. [, ] These methods are particularly useful in studying the site occupancy and distribution of 3Hyp within collagen.
Q13: What is the significance of 3Hyp in parasitic organisms?
A: Interestingly, 3Hyp has also been identified in the secreted cathepsin L-like proteinases of the trematode Fasciola hepatica. [] This marks the first report of 3Hyp modifications in any proteinase and raises questions about its physiological function in parasite-host interactions.
Q14: Are there any synthetic routes for producing 3Hyp?
A: Yes, several stereoselective synthetic approaches for producing this compound and its derivatives have been developed. [, , , ] These methods utilize various strategies, including Sharpless asymmetric epoxidation, reductive cyclization, and samarium diiodide-promoted reactions.
Q15: How does the presence of 3Hyp affect collagen interactions with other molecules?
A: Studies suggest that the presence of 3Hyp in collagen IV significantly influences its interactions with glycoprotein VI and nidogens 1 and 2. [] These findings underscore the importance of 3Hyp in mediating specific protein-protein interactions within the basement membrane.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



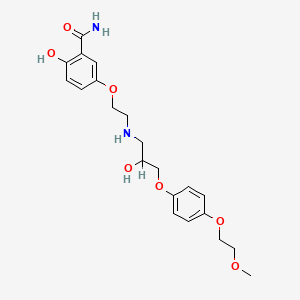
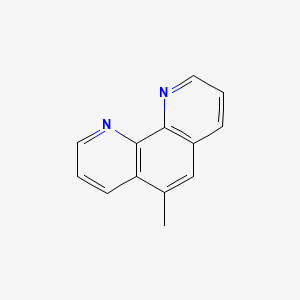

![Acetic acid, 2,2'-[1,4-phenylenebis(oxy)]bis-](/img/structure/B1217085.png)
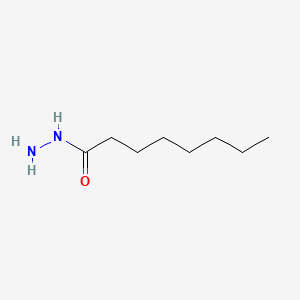

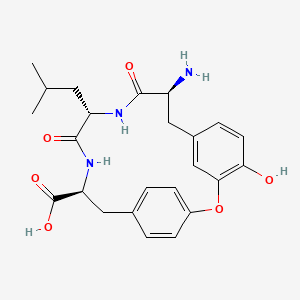
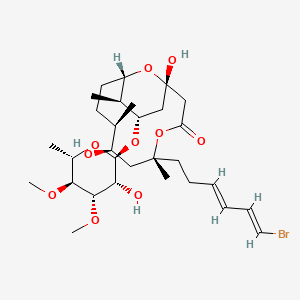
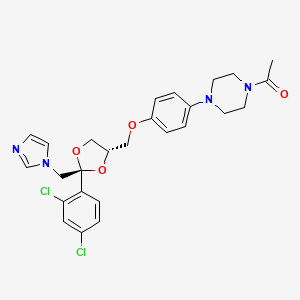
![carbamic acid [(3R,5S,6R,7S,10S,11S)-6-hydroxy-5,11,21-trimethoxy-3,7,9,15-tetramethyl-16,20,22-trioxo-17-azabicyclo[16.3.1]docosa-1(21),8,12,14,18-pentaen-10-yl] ester](/img/structure/B1217095.png)

![2-[[6-(3,4-Dimethoxyphenyl)-3-pyridazinyl]thio]-1-(4-morpholinyl)ethanone](/img/structure/B1217098.png)

